N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide
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Description
The compound is a type of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group . Benzamides are often used in the synthesis of various other organic compounds . Dimethylcarbamoyl chloride is a reagent known for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates, usually having pharmacological or pesticidal activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phosgene with gaseous dimethylamine in a flow reactor . This reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis
The molecular structure of similar compounds, such as dimethylcarbamoyl chloride, consists of a carbonyl group (C=O) attached to a nitrogen atom, which is in turn bonded to two methyl groups (CH3) and a chloride atom (Cl) .Chemical Reactions Analysis
Dimethylcarbamoyl chloride is known to react with alcoholic or phenolic hydroxyl groups to form dimethyl carbamates . It can also be formed in small amounts from dimethylformamide (DMF) in the Vilsmeier–Haack reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, dimethylcarbamoyl chloride is a clear, colorless, corrosive and flammable liquid with a pungent odor, which decomposes rapidly in water .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide, also known as F5097-0565, is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .
Mode of Action
F5097-0565 acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it prevents the action of the natural ligand, thereby inhibiting the downstream effects mediated by MCHR1 .
Biochemical Pathways
The antagonistic action of F5097-0565 on the MCHR1 receptor affects several biochemical pathways. These pathways are primarily involved in the regulation of food intake and mood . .
Pharmacokinetics
Pharmacokinetic studies are a crucial part of drug development and would typically be conducted to understand these properties .
Result of Action
The antagonistic action of F5097-0565 on the MCHR1 receptor leads to changes in food intake and mood . Specifically, it has been shown to have anxiolytic-like effects in mouse models .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-21(2)16(22)9-11-3-6-13(7-4-11)20-17(23)12-5-8-14(18)15(19)10-12/h3-8,10H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSKBAVUFVCKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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